

(E)-Dehydroparadol: A Technical Whitepaper for Researchers

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Compound of Interest

Compound Name: (E)-[6]-Dehydroparadol

Cat. No.: B1663509

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CAS Number: 878006-06-5

Synonyms: (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, M15

Abstract

(E)-Dehydroparadol, an oxidative metabolite of the ginger constituent^[1]-shogaol, has emerged as a compound of significant interest in the fields of oncology and chemoprevention. Identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, it plays a crucial role in cellular antioxidant and detoxification responses. This technical guide provides an in-depth overview of (E)-Dehydroparadol, consolidating available data on its chemical properties, synthesis, biological activities, and mechanism of action. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a comprehensive summary of quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular functions. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of this promising bioactive molecule.

Chemical and Physical Properties

(E)-Dehydroparadol is a phenolic compound characterized by a vanilloid head group and an α,β -unsaturated ketone in its aliphatic chain. This structural feature is critical for its biological activity.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₄ O ₃	-
Molecular Weight	276.37 g/mol	-
IUPAC Name	(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one	-
Appearance	Solid	-
Solubility	Soluble in DMSO	-

Synthesis

The synthesis of (E)-Dehydroparadol can be achieved via a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of an aldehyde with a ketone to form an α,β -unsaturated ketone.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- 2-Octanone
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl)
- Ethyl acetate
- Hexane

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

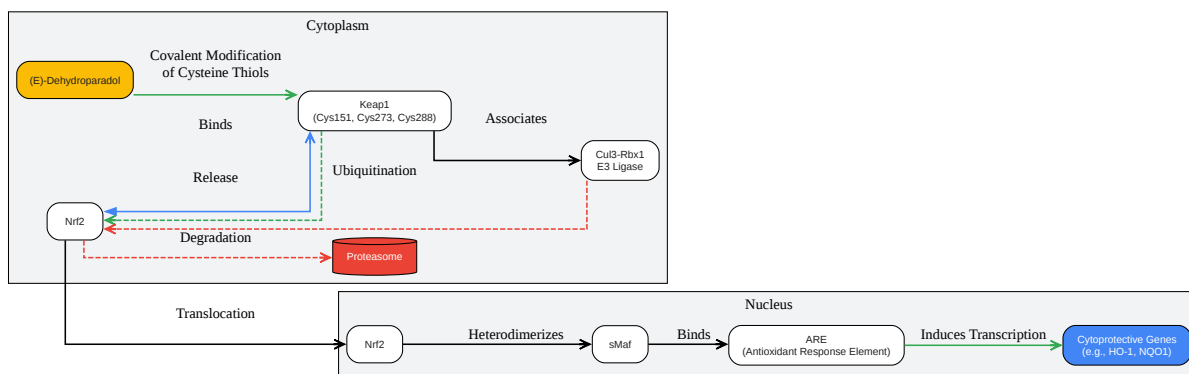
- **Formation of the Enolate:** In a round-bottom flask, dissolve 2-octanone in ethanol. To this solution, add an aqueous solution of sodium hydroxide dropwise at room temperature with constant stirring. This will facilitate the formation of the enolate of 2-octanone.
- **Condensation Reaction:** Dissolve vanillin in ethanol in a separate flask. Slowly add the vanillin solution to the enolate solution. Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid until it reaches a pH of approximately 7. The crude product may precipitate out of the solution.
- **Extraction:** Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to yield pure (E)-Dehydroparadol.
- **Characterization:** Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

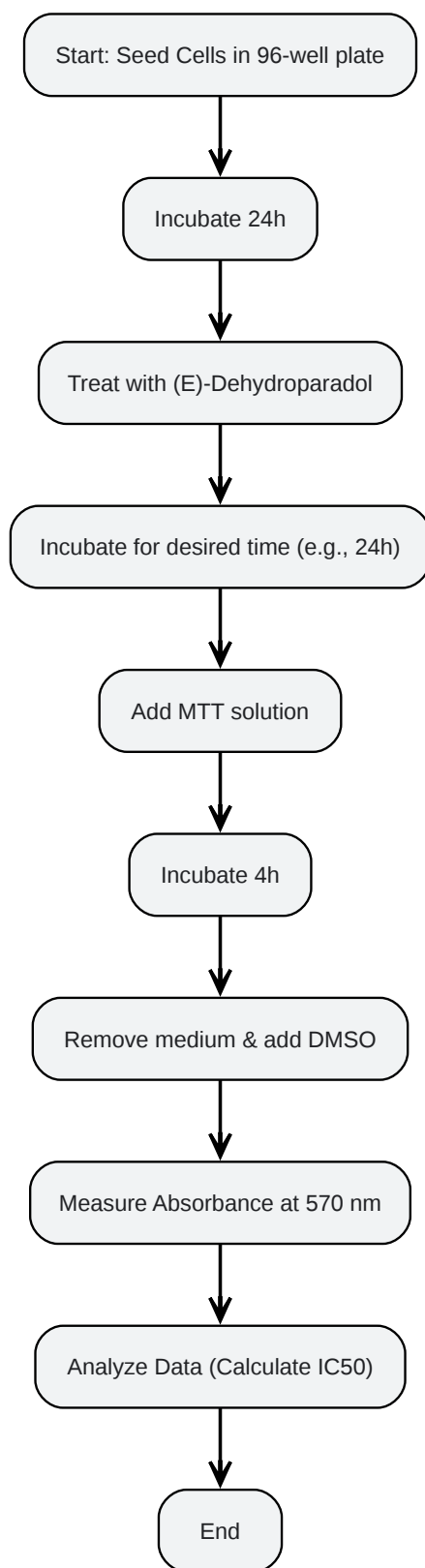
Biological Activity and Mechanism of Action

(E)-Dehydroparadol exhibits significant biological activities, primarily attributed to its ability to activate the Nrf2 signaling pathway and induce apoptosis in cancer cells.

Nrf2 Activation

(E)-Dehydroparadol is a potent activator of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. The α,β -unsaturated ketone moiety in (E)-Dehydroparadol acts as a Michael acceptor, enabling it to react with nucleophilic cysteine residues on the Nrf2 inhibitor, Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing the ubiquitination and subsequent proteasomal degradation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione biosynthesis.





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References

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